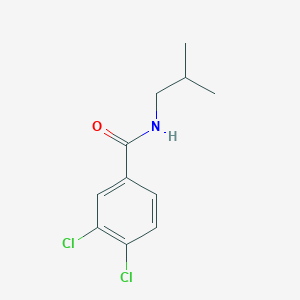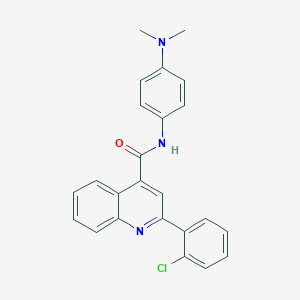
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is a chemical compound with the CAS Number: 7454-68-4 . It has a molecular weight of 295.79 . The compound is solid at room temperature .
Molecular Structure Analysis
The compound contains two molecules in the asymmetric unit with different conformations . The C-SO(2)-NH-C torsion angles are 65.3(2) and 54.6(2)° and the aromatic rings are tilted relative to each other by 59.3(1) and 45.8(1)° in the two molecules .Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 295.79 . The InChI Code is 1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 .Applications De Recherche Scientifique
Environmental Impact and Toxicology
Occurrence and Impact on Aquatic Environments : Chlorophenols, which share structural similarities with the target compound, have been evaluated for their environmental impact, especially in aquatic systems. These compounds generally exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary significantly depending on the presence of biodegrading microflora and other environmental conditions (Krijgsheld & Gen, 1986).
Toxicity and Environmental Fate of Pesticides : The pesticide industry produces high-strength wastewater containing toxic pollutants. Treatment and biodegradation of such wastewater are crucial for preventing environmental contamination and ensuring ecosystem health (Goodwin, Carra, Campo, & Soares, 2018).
Biodegradation
Biodegradation of Organosulfur Compounds in Petroleum : Studies on the biodegradation of organosulfur compounds, such as dibenzothiophenes, provide insight into the degradation pathways and metabolites formed during the process. This research is crucial for understanding the fate of similar compounds in petroleum-contaminated environments (Kropp & Fedorak, 1998).
Treatment Options for Pesticide Industry Wastewater : The pesticide production industry's wastewater, rich in recalcitrant compounds, poses a significant challenge for treatment and biodegradation. Biological processes and granular activated carbon have shown promise in effectively treating such high-strength wastewaters, highlighting the importance of advanced treatment methods in mitigating environmental impact (Goodwin et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOARWRMTEQRKDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304141 |
Source


|
| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7454-68-4 |
Source


|
| Record name | NSC164352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural features of 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide as revealed by the study?
A1: The study reveals that 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide crystallizes with two unique molecules in its asymmetric unit []. These two molecules exhibit distinct conformations, primarily differing in the torsion angles around the C—SO2—NH—C bond (65.3° and 54.6°) and the tilt angles between the two aromatic rings (59.3° and 45.8°) []. Furthermore, the crystal structure reveals the formation of dimers through pairs of N—H⋯O hydrogen bonds facilitated by inversion symmetry [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)





![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)